3-(1H-pyrazol-4-yl)propanamide
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Overview
Description
3-(1H-pyrazol-4-yl)propanamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.
Preparation Methods
The synthesis of 3-(1H-pyrazol-4-yl)propanamide typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the cyclocondensation of hydrazine with carbonyl compounds, followed by further functionalization. For example, the reaction of 1H-pyrazole-4-carbaldehyde with propanamide under suitable conditions can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
3-(1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
3-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-(1H-pyrazol-4-yl)propanamide can be compared with other pyrazole derivatives, such as:
3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound has shown significant cytotoxic activity and is used in anticancer research.
1H-pyrazole-4-carbaldehyde: Another pyrazole derivative used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for diverse functionalization and application in various fields of research and industry.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C6H9N3O/c7-6(10)2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H2,7,10)(H,8,9) |
InChI Key |
PLDHGRBIURVNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CCC(=O)N |
Origin of Product |
United States |
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